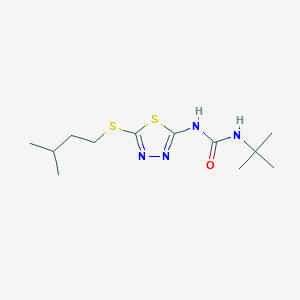

2-苯基-1-(3-((3-(邻甲苯基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

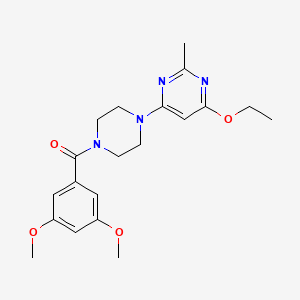

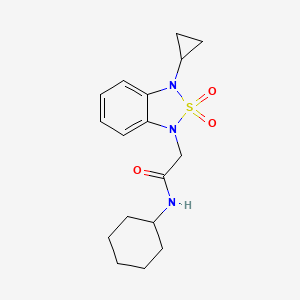

The compound "2-Phenyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole moiety and piperidine ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further reacted with various substituted bromoacetamides in the presence of a weak base and polar aprotic solvent to produce N-substituted derivatives of oxadiazole compounds . This suggests that the synthesis of the compound may also involve a multi-step process, potentially starting with similar sulfonyl intermediates and involving the use of substituted bromoacetamides.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed using techniques such as 1H-NMR, IR, and mass spectral data . Additionally, crystal structure studies and computational density functional theory (DFT) calculations can provide insights into the reactive sites and the nature of the molecules, as seen in the study of novel piperazine derivatives . These methods could be applied to analyze the molecular structure of "2-Phenyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one" to understand its conformation and reactive sites.

Chemical Reactions Analysis

The oxadiazole and piperidine moieties in the compound suggest that it may participate in various chemical reactions. The oxadiazole ring is known for its nucleophilic and electrophilic sites, which can be involved in hydrogen bonding and other intermolecular interactions . The piperidine ring, being a secondary amine, could also engage in reactions typical of amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds can contribute to the crystal packing of these compounds . The piperidine ring, when part of a larger structure, can affect the compound's solubility, boiling point, and stability. The specific properties of "2-Phenyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one" would need to be determined experimentally, but it is likely that they would be consistent with the behaviors observed in similar compounds.

科学研究应用

合成和结构分析

- 合成技术:研究详细介绍了改性氮杂杂环的合成,包括 1,2,4-恶二唑,这是通过涉及哌啶、吡咯烷和吗啉的反应实现的,为开发具有潜在生物活性的新化合物提供了途径 (Tyrkov, 2006)。

- 结构阐明:对 1,3,4-恶二唑衍生物的研究,包括 X 射线衍射和 DFT 计算,阐明了这些化合物的分子结构和反应位点。此类分析对于理解化学行为和针对特定应用优化化合物至关重要 (Kumara 等,2017)。

生物活性

- 抗菌和抗氧化特性:已经合成并评估了带有 1,3,4-恶二唑部分的化合物,以了解其生物活性。研究强调了它们的中等至显着的抗菌和抗氧化活性,表明在开发新治疗剂方面具有潜在应用 (Khalid 等,2016); (Mallesha 等,2014)。

- 酶抑制:研究还指出了某些 1,2,4-恶二唑衍生物的酶抑制效应,为它们在治疗此类抑制在治疗上有益的疾病中使用开辟了途径 (Cao 等,2019)。

潜在抗癌应用

- 凋亡诱导:在 1,2,4-恶二唑衍生物中发现了新的凋亡诱导剂,突出了它们作为抗癌剂的潜力。鉴于凋亡在癌症治疗中的关键作用,这一发现非常重要,并指出了这些化合物的治疗潜力 (Zhang 等,2005)。

属性

IUPAC Name |

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-3-21(20-12-5-4-6-13-20)25(29)28-15-9-11-19(17-28)16-23-26-24(27-30-23)22-14-8-7-10-18(22)2/h4-8,10,12-14,19,21H,3,9,11,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEKPDODVUNVFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2549115.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2549120.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)